

Leptin (116-130) vs. Full-Length Leptin: A Comparative Analysis of Biological Activity

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Compound of Interest

Compound Name: *Leptin (116-130) (human)*

Cat. No.: *B12388142*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the leptin fragment (116-130) and full-length leptin. This analysis is supported by experimental data to delineate their respective profiles in key physiological processes.

Introduction

Leptin, a 16 kDa adipokine, is a critical regulator of energy homeostasis, primarily acting on the central nervous system to reduce food intake and increase energy expenditure. Its effects are mediated through the long form of the leptin receptor (LepRb), which activates several intracellular signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. The leptin fragment (116-130) is a synthetically derived peptide that has been investigated as a potential therapeutic agent, exhibiting some of leptin's biological activities. This guide compares the *in vivo* and *in vitro* activities of this fragment to its full-length counterpart.

In Vivo Activity: Body Weight and Food Intake

Studies in leptin-deficient *ob/ob* mice have demonstrated that the leptin (116-130) fragment can significantly reduce body weight and food intake. However, it exhibits lower potency compared to full-length leptin.

Compound	Dose	Route of Administration	Duration	Effect on Body Weight	Effect on Food Intake	Reference
Full-Length Leptin	2 μ g/day	Intraperitoneal Infusion	7 days	Significant reduction	Significant reduction	[1][2]
Leptin (116-130)	1 mg/day	Intraperitoneal Injection	28 days	Significant reduction	~15% reduction	[3]

In Vitro Activity: Signal Transduction

A key signaling event downstream of leptin receptor activation is the phosphorylation of STAT3. While direct comparative dose-response studies are limited, available data indicates that leptin (116-130) can induce STAT3 phosphorylation.

One study demonstrated that 1 nM of leptin (116-130) stimulated the phosphorylation of both STAT3 and Akt in SH-SY5Y cells[4]. For full-length leptin, dose-response studies in various cell lines have established its ability to induce STAT3 phosphorylation, with effects observed at concentrations as low as 50 μ g/kg in vivo, leading to STAT3 phosphorylation in the arcuate nucleus[5][6].

A significant point of divergence emerges regarding the receptor interaction. Some studies suggest that the biological effects of leptin (116-130) may not be mediated by the long isoform of the leptin receptor (LepRb)[7]. In vitro bioassays have shown that leptin (116-130) was unable to compete for binding to OB-R or activate its signal transduction[7]. Conversely, other research indicates that the signaling pathways activated by leptin (116-130), including JAK/STAT and PI3K/Akt, mirror those of the full-length molecule, suggesting an interaction with leptin receptors[8]. This discrepancy suggests the possibility of an alternative receptor or a different mode of interaction with LepRb.

Signaling Pathways

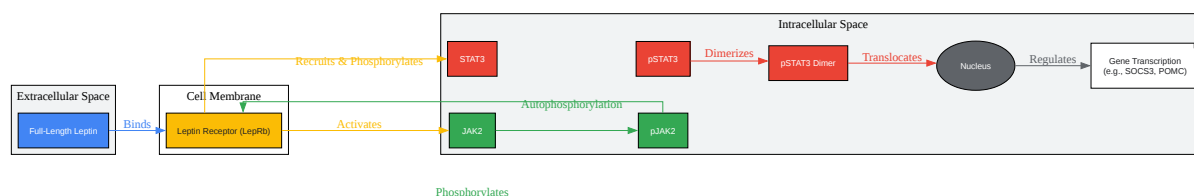
The canonical signaling pathway for full-length leptin is well-established. Binding of leptin to the extracellular domain of LepRb induces receptor dimerization, leading to the activation of associated JAK2. JAK2 then phosphorylates key tyrosine residues on the intracellular domain

of LepRb, creating docking sites for downstream signaling molecules, including STAT3.

Phosphorylated STAT3 dimerizes and translocates to the nucleus to regulate the transcription of target genes.

For leptin (116-130), the precise signaling mechanism remains an area of active investigation, particularly in light of the conflicting receptor binding data.

Full-Length Leptin Signaling Pathway

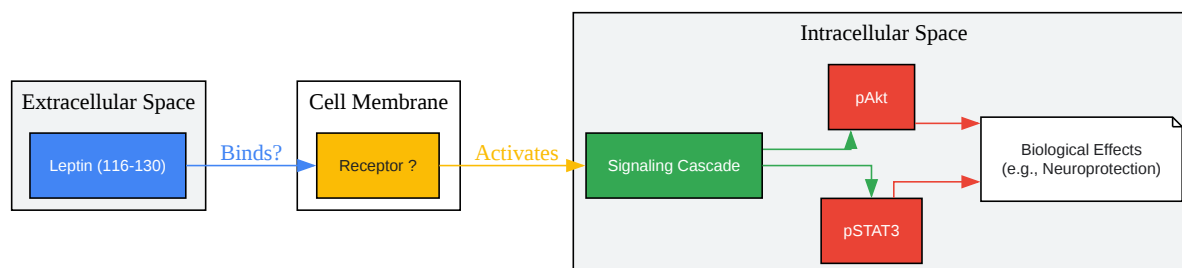


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Caption: Canonical JAK/STAT signaling pathway activated by full-length leptin.

Putative Signaling Pathway for Leptin (116-130)

Given the conflicting evidence, two potential, non-mutually exclusive pathways are presented for leptin (116-130).



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